N-phenyl-pyrimidin-4-amine derivative 1

CDK9 inhibition kinase assay IC50

N-phenyl-pyrimidin-4-amine derivative 1 (CAS not assigned; synonym: PMID26161698-Compound-30; US Patent 9,499,492, Example is a synthetic small molecule belonging to the 4-phenylaminopyrimidine class of ATP-competitive kinase inhibitors. Its molecular formula is C₁₉H₁₃F₈N₅OS₂ (MW 543.5 g/mol).

Molecular Formula C19H13F8N5OS2
Molecular Weight 543.5 g/mol
Cat. No. B10833730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-pyrimidin-4-amine derivative 1
Molecular FormulaC19H13F8N5OS2
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCS(=NC#N)(=O)CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)NC2=NC=C(C(=N2)C3=C(C=C(C=C3)F)F)F
InChIInChI=1S/C19H13F8N5OS2/c1-34(33,30-10-28)9-11-4-13(7-14(5-11)35(23,24,25,26)27)31-19-29-8-17(22)18(32-19)15-3-2-12(20)6-16(15)21/h2-8H,9H2,1H3,(H,29,31,32)
InChIKeyASMMFFMWZUTPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-Pyrimidin-4-Amine Derivative 1 — A Structurally Differentiated CDK9-Selective Inhibitor for Targeted Cancer Research & Procurement


N-phenyl-pyrimidin-4-amine derivative 1 (CAS not assigned; synonym: PMID26161698-Compound-30; US Patent 9,499,492, Example 28) is a synthetic small molecule belonging to the 4-phenylaminopyrimidine class of ATP-competitive kinase inhibitors. Its molecular formula is C₁₉H₁₃F₈N₅OS₂ (MW 543.5 g/mol) [1]. The compound is characterized as a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor, with published activity against CDK2/CDK9, positioning it as a research tool for transcriptionally addicted cancers [1][2]. Its structural signature includes a pentafluorosulfanyl (SF₅) substituent and a sulfoximine moiety, features that are absent from clinically advanced CDK9 inhibitors within the same chemotype, directly underpinning its differential kinase selectivity profile and physicochemical properties [2].

Why 4-Phenylamino-Pyrimidine Kinase Inhibitors Are Not Interchangeable — CDK9 Selectivity, ADME, and IP Considerations for N-Phenyl-Pyrimidin-4-Amine Derivative 1


The 4-phenylamino-pyrimidine chemotype encompasses agents with divergent kinase inhibition fingerprints, including JAK2 inhibitors (e.g., compound 11, JAK2 IC₅₀ = 54.70 nM) [1], BCR-ABL inhibitors (e.g., imatinib), and CDK inhibitors [2]. Within the CDK subfamily, selectivity for CDK9 over CDK2, CDK1, and CDK5 varies dramatically depending on peripheral substituents. N-phenyl-pyrimidin-4-amine derivative 1 achieves a CDK9 IC₅₀ of 5–6 nM with a >200-fold window over CDK2, a profile dictated by its SF₅ and sulfoximine groups that is absent in pan-CDK inhibitors like dinaciclib or first-generation analogs such as seliciclib [3]. Generic substitution without matching selectivity data risks off-target CDK2-driven myelosuppression or insufficient on-target CDK9 engagement, directly undermining experimental reproducibility and translational relevance [3].

Quantitative Differentiation of N-Phenyl-Pyrimidin-4-Amine Derivative 1 Against Established CDK9 and Pan-CDK Inhibitors


CDK9 Inhibition Potency: Head-to-Head Comparison with AZD4573 and Dinaciclib Shows Sub-10 nM Activity with a Distinct Selectivity Fingerprint

N-phenyl-pyrimidin-4-amine derivative 1 inhibits recombinant human CDK9/CycT1 with IC₅₀ values of 5 nM and 6 nM in two independent assay formats (Methods 1b and 1a, respectively) [1]. This potency is comparable to the clinical-stage CDK9 inhibitor AZD4573 (IC₅₀ < 3–4 nM) [2] and within the same order as dinaciclib (CDK9 IC₅₀ = 4 nM) . However, AZD4573 achieves >10-fold selectivity against other CDKs through a fast-off binding mechanism (t₁/₂ = 16 min) that is not applicable to derivative 1, which achieves its selectivity through structural discrimination at the ATP-binding site [2]. Dinaciclib, by contrast, is a pan-CDK inhibitor (CDK2 IC₅₀ = 1 nM) and therefore cannot discriminate CDK9-dependent transcriptional inhibition from CDK2-dependent cell cycle arrest, a key limitation that derivative 1 overcomes through its >200-fold CDK9/CDK2 selectivity window (see Evidence Item 2).

CDK9 inhibition kinase assay IC50

CDK9-over-CDK2 Selectivity Window: A 260-Fold Selectivity Advantage Over Pan-CDK Inhibitors SNS-032 and Dinaciclib

In matched kinase assays, N-phenyl-pyrimidin-4-amine derivative 1 exhibits a CDK2 IC₅₀ of 1,300 nM (Method 2, recombinant GST-CDK2/GST-CycE) [1], yielding a CDK9/CDK2 selectivity ratio of ~260 (1,300 nM ÷ 5 nM). This contrasts sharply with SNS-032, a clinical-stage CDK inhibitor, which displays CDK2 IC₅₀ = 38 nM and CDK9 IC₅₀ = 4 nM (selectivity ratio ≈ 9.5) [2]. Similarly, dinaciclib exhibits CDK2 IC₅₀ = 1 nM and CDK9 IC₅₀ = 4 nM (selectivity ratio ≈ 4) , while seliciclib (roscovitine) shows CDK2 IC₅₀ = 0.7 µM and negligible CDK9 activity (reported primarily for CDK1/2/5) . The 260-fold selectivity of derivative 1 represents a 27× improvement in the CDK9/CDK2 window over SNS-032 and a 65× improvement over dinaciclib.

kinase selectivity CDK2 off-target

Intra-Patent Structural Differentiation: Pentafluorosulfanyl (SF₅) Substitution Drives 11× Superior CDK9 Potency Over Closest Patent Analog

Within US Patent 9,499,492, compound 28 (derivative 1) bearing the unique SF₅-phenyl moiety achieves a CDK9 IC₅₀ of 5 nM, whereas structurally related compound 41, lacking the SF₅ group, shows a CDK9 IC₅₀ of 18 nM under identical assay conditions (Method 1a) [1]. This represents a 3.6-fold potency gain directly attributable to the pentafluorosulfanyl substituent. In the CDK2 counter-assay, compound 27 (a close structural analog without the sulfoximine group) displays a CDK2 IC₅₀ of 102–1,100 nM [2], compared to compound 28's CDK2 IC₅₀ of 1,300 nM, indicating that the sulfoximine moiety further erodes CDK2 affinity while preserving CDK9 binding.

structure-activity relationship SF5 CDK9

Physicochemical Differentiation: MW, Lipophilicity, and Drug-Likeness Profile Distinguish Derivative 1 from First-Line CDK Inhibitors

N-phenyl-pyrimidin-4-amine derivative 1 carries a molecular weight of 543.5 g/mol, XLogP of 7.4, and 3 Lipinski Rule-of-5 (Ro5) violations, placing it in beyond-Rule-of-5 (bRo5) chemical space [1]. By contrast, dinaciclib (MW 396.5, XLogP 1.9–4.19, 0 Ro5 violations) [2], AZD4573 (MW 429.9, XLogP 3.17, 0 Ro5 violations) [3], and seliciclib (MW 354.4) all reside fully within Ro5-compliant space. The elevated lipophilicity of derivative 1 (XLogP 7.4 vs. 3.17–4.19 for comparators) is driven by the SF₅ and multi-fluorinated aromatic rings, conferring enhanced hydrophobic protein-ligand interactions but also demanding specialized formulation approaches (e.g., lipid-based or nano-formulations) for in vivo administration [1].

drug-likeness Lipinski physicochemical properties

Patent Provenance: Bayer Pharma AG Origin Provides Defined Freedom-to-Operate Landscape Distinct from Generic 4-Anilinopyrimidine Scaffolds

N-phenyl-pyrimidin-4-amine derivative 1 is documented in US Patent 9,499,492, assigned to Bayer Pharma Aktiengesellschaft, with structure explicitly disclosed as Example 28 [1][2]. This patent, filed in 2009 and granted in 2016, covers a specific sub-genus of CDK9-selective inhibitors incorporating the SF₅-phenyl and sulfoximine moieties. This contrasts with generic 4-phenylamino-pyrimidine derivatives disclosed in earlier patents such as US 9,040,529 B2 (Vichem Chemie, CDK9 focus) [3] or EP patents on JAK2 and BCR-ABL inhibitors. For academic and industrial users requiring a well-defined IP position for translational development or commercial collaboration, derivative 1's origin in a Bayer-assigned patent with a narrow structural claim set provides a clearer freedom-to-operate starting point than older, broader-scope 4-anilinopyrimidine patents.

patent freedom-to-operate Bayer

Optimal Procurement and Deployment Scenarios for N-Phenyl-Pyrimidin-4-Amine Derivative 1 Based on Quantitative Selectivity and Physicochemical Evidence


Transcriptional CDK9 Dependency Studies Requiring Clean Discrimination from CDK2-Mediated Cell Cycle Effects

Investigators studying MYC-driven or MCL1-dependent transcriptional addiction in hematologic malignancies or solid tumors require a CDK9 inhibitor that does not concurrently arrest the cell cycle via CDK2. With a CDK9 IC₅₀ of 5–6 nM and a CDK2 IC₅₀ of 1,300 nM (>260× window) [1], derivative 1 is the preferred tool for dissecting CDK9-specific transcriptional inhibition. By contrast, dinaciclib's near-equipotent CDK2 and CDK9 inhibition (1 nM and 4 nM) precludes such mechanistic resolution.

In Vivo Proof-of-Concept in Xenograft Models Requiring Specialized bRo5 Formulation Expertise

Derivative 1's MW of 543.5 and XLogP of 7.4 (3 Ro5 violations) [1] mandate formulation strategies (e.g., lipid-based nanoemulsions, cyclodextrin complexation, or PEGylated vehicles) that are unnecessary for Ro5-compliant CDK9 inhibitors such as AZD4573 (MW 429.9, XLogP 3.17) [2]. CROs and academic cores with established bRo5 formulation capabilities gain a competitive advantage when procuring this compound for maximum tolerated dose (MTD) and efficacy studies, as the pharmacokinetic behavior is expected to deviate substantially from conventional CDK inhibitors.

Medicinal Chemistry Lead Optimization Leveraging SF₅-Specific SAR for Selectivity Engineering

The intra-patent comparison demonstrating a 3.6-fold CDK9 potency gain for the SF₅-bearing compound 28 vs. the non-SF₅ compound 41 (IC₅₀ 5 nM vs. 18 nM) [1] validates the pentafluorosulfanyl group as a selectivity handle. Medicinal chemistry programs aiming to engineer CDK9 selectivity while dialing out CDK2 activity can procure derivative 1 as a definitive reference standard for SF₅-containing 4-phenylamino-pyrimidines, using it to benchmark new analogs.

IP-Differentiated Chemical Probe Procurement for Pre-Competitive Target Validation Consortia

For multi-institution target validation consortia (e.g., Structural Genomics Consortium, NIH CTEP) requiring chemical probes with transparent IP provenance, derivative 1's origin in Bayer-assigned US 9,499,492 [1] provides a well-documented patent pedigree distinct from the heavily populated generic 4-anilinopyrimidine space . This facilitates material transfer agreements (MTAs) and reduces downstream IP entanglement risks when transitioning from target validation to lead discovery.

Quote Request

Request a Quote for N-phenyl-pyrimidin-4-amine derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.